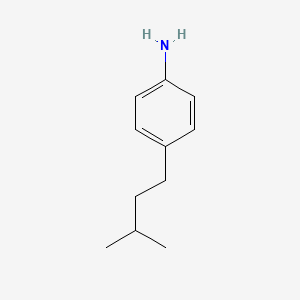

4-(3-Methylbutyl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methylbutyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQDLFYTNOQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104177-72-2 | |

| Record name | 4-(3-methylbutyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Methylbutyl Aniline

De Novo Synthesis Routes

De novo synthesis involves creating the target molecule by forming the alkyl-substituted benzene (B151609) ring first, followed by the introduction or modification of the amino group.

A common de novo strategy involves the nitration of an alkylbenzene followed by the reduction of the nitro group. For 4-(3-methylbutyl)aniline, the synthesis would begin with isopentylbenzene. This precursor is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring. The directing effect of the alkyl group favors the formation of the para-substituted product, 4-isopentyl-1-nitrobenzene.

The final step is the reduction of the nitro group to an amine. This transformation is reliably achieved through catalytic hydrogenation, where hydrogen gas is passed through a solution of the nitro compound in the presence of a metal catalyst, such as palladium on carbon (Pd/C). rsc.org This method is often high-yielding and produces a clean product.

Reaction Sequence:

Nitration: Isopentylbenzene → 4-Isopentyl-1-nitrobenzene

Reduction: 4-Isopentyl-1-nitrobenzene → this compound

Alternative reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride have also been reported for nitro group reductions.

Direct functionalization involves starting with aniline (B41778) or a protected aniline derivative and introducing the 3-methylbutyl group directly onto the aromatic ring. The primary method for this is the Friedel-Crafts reaction.

However, the direct Friedel-Crafts alkylation or acylation of aniline is problematic. The basic amino group (-NH₂) reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex. quora.com This deactivates the benzene ring towards the desired electrophilic substitution.

To circumvent this issue, the reactivity of the amino group is temporarily suppressed by converting it into an acetanilide (B955) through acetylation. youtube.com The resulting N-acetyl group is still an ortho-, para-director but is less basic and does not inhibit the catalyst. A Friedel-Crafts acylation can then be performed using isovaleroyl chloride in the presence of a Lewis acid. This introduces the acyl group primarily at the para position. Subsequent removal of the acetyl protecting group (hydrolysis) and reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) yields the final this compound.

A patented process describes the selective para-alkylation of anilines by using at least 1.02 moles of an aluminium halide catalyst per mole of aniline, which can drive the reaction towards the desired product even without protection. google.com

Table 1: Comparison of Reductive Amination Reducing Agents commonorganicchemistry.com

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | DCE, DCM, THF | Sensitive to water; generally mild and selective for imines over ketones. |

| Sodium cyanoborohydride (NaCNBH₃) | Methanol (B129727) (MeOH) | Tolerant to water but highly toxic. Effective at slightly acidic pH. |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can also reduce aldehydes/ketones; typically added after imine formation is complete. |

Synthesis of Related Isomers and Derivatives

The synthesis of isomers, such as N-alkylated anilines, and other derivatives requires different regioselective strategies.

N-alkylation involves forming a bond between the nitrogen atom of the aniline and the alkyl group. Direct N-alkylation of aniline with an alkyl halide like 3-methyl-1-bromobutane is often challenging to control. The reaction tends to proceed past the desired monoalkylation stage, leading to mixtures of secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, as the product amine can be more nucleophilic than the starting amine. galchimia.commasterorganicchemistry.com

A more controlled and widely used method for preparing secondary amines is reductive amination (also known as reductive alkylation). youtube.comorganic-chemistry.org In this two-step, one-pot process, aniline is reacted with an aldehyde or ketone—in this case, 3-methylbutanal—to form an imine intermediate. The imine is then reduced in situ to the corresponding N-substituted amine, N-(3-methylbutyl)aniline. Common reducing agents for this purpose include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (NaBH(OAc)₃). commonorganicchemistry.compsu.edu

More advanced methods include using alkylboronic acids in a copper-promoted reaction, which offers high selectivity for mono-N-alkylation. galchimia.com

Controlling the position of substitution on the aniline ring is crucial for synthesizing specific isomers. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

To achieve high para-selectivity and avoid ortho-substituted byproducts, steric hindrance can be employed. By introducing a large, bulky substituent onto the nitrogen atom (e.g., a triisopropylsilyl group), the ortho positions become sterically hindered. Subsequent electrophilic substitution is then directed almost exclusively to the more accessible para-position. rsc.orgrsc.orgworktribe.comnih.gov This directing group can be removed later if necessary.

Friedel-Crafts alkylation can also be controlled for para-selectivity by using a specific molar ratio of Lewis acid catalyst to the aniline substrate, as noted previously. google.com

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is key to maximizing the yield and purity of this compound.

For Friedel-Crafts reactions , key variables include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. In the selective para-alkylation of aniline, using 1.05 to 1.15 moles of aluminum halide per mole of aniline at temperatures below 150°C has been shown to be effective. google.com

In reductive amination , the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium borohydride, reducing the risk of side reactions. commonorganicchemistry.com The pH of the reaction medium must also be controlled, as imine formation is typically favored under mildly acidic conditions, while the hydride reducing agent requires non-acidic conditions to remain active.

For catalytic hydrogenation of nitro compounds, the catalyst activity, hydrogen pressure, and temperature are crucial. Using a 10% Pd/C catalyst under a hydrogen atmosphere is a standard, efficient procedure. rsc.org

Table 2: Factors for Optimization in Aniline Synthesis

| Synthetic Method | Key Parameters to Optimize | Common Challenges |

|---|---|---|

| Friedel-Crafts Acylation/Alkylation | Catalyst type and amount, temperature, reaction time, solvent. google.comgoogle.com | Catalyst deactivation by aniline, polyalkylation, regioselectivity control. quora.com |

| Reductive Amination | Choice of reducing agent, pH control, temperature, substrate ratio. organic-chemistry.orgpsu.edu | Formation of side products, stability of the imine intermediate. |

| Catalytic Hydrogenation | Catalyst type (e.g., Pd/C), hydrogen pressure, temperature, solvent. rsc.org | Catalyst poisoning, incomplete reduction. |

| N-Alkylation (Direct) | Substrate ratio (large excess of amine), temperature, leaving group. youtube.com | Over-alkylation leading to tertiary amines and quaternary salts. masterorganicchemistry.com |

Catalytic System Influence on Reaction Efficiency

The choice of catalyst is paramount in the hydrogenation of nitroarenes to anilines. Heterogeneous catalysts are widely favored due to their ease of separation and recyclability.

Common and Advanced Catalytic Systems:

Palladium on Carbon (Pd/C): This is one of the most frequently used and highly efficient catalysts for nitro group reduction. rsc.org It typically provides high yields under relatively mild conditions. For instance, the hydrogenation of a related nitro compound to 4-(3-methylbutoxy)aniline (B1210311) using 10% Pd/C in ethanol at 25°C and 3 bar of H₂ resulted in a 95% yield. Similarly, the synthesis of 2-(1-methylbutyl)aniline, an isomer of the target compound, was achieved with a 93% yield using 10% Pd/C in ethyl acetate (B1210297). rsc.org

Nickel-based Catalysts: Skeleton nickel (often referred to as Raney Nickel) is another effective catalyst for nitrobenzene (B124822) hydrogenation. scialert.net More advanced systems, such as bimetallic complexes, have been developed to enhance performance. A dinuclear Ni(II)-Ce(III) complex supported on silica (B1680970) pellets (NiCeL@SiO₂-pellet-800) demonstrated complete conversion of nitrobenzene to aniline at 60°C, outperforming its monometallic nickel counterpart. nih.gov The support material itself is crucial; silica pellets proved superior to silica powder, alumina, or carbon in this system. nih.gov

Platinum-based Catalysts (Pt/C): Platinum on carbon is also a robust catalyst for this transformation. mdpi.com Studies comparing different catalysts often include Pt/C due to its high activity. However, its selectivity can sometimes be a challenge, as it can be so effective that it promotes further reduction if not carefully controlled. mdpi.com

Nanoparticle Catalysts: Recent research has explored the use of metal nanoparticles for catalytic reductions. Gold (Au) and silver (Ag) nanoparticles have shown high catalytic activity in the reduction of nitroaromatics in the presence of a reducing agent like sodium borohydride (NaBH₄). nih.govrsc.org These catalysts can offer high efficiency and can be immobilized on supports like hydroxyapatite (B223615) or calcium alginate for easy recovery and reuse. nih.govrsc.org

The following table summarizes the performance of various catalytic systems in the hydrogenation of nitrobenzene, which serves as a model reaction illustrating the principles applicable to the synthesis of this compound.

Table 1: Influence of Different Catalytic Systems on Nitrobenzene Hydrogenation

| Catalyst System | Support/Conditions | Conversion/Yield | Reference |

|---|---|---|---|

| 10% Pd/C | Ethanol, 25°C, 3 bar H₂ | 95% Yield (for nitro-precursor of 4-(3-methylbutoxy)aniline) | |

| NiCeL@SiO₂-pellet-800 (2.0 mol%) | Methanol, 60°C, 40 bar H₂ | 100% Conversion | nih.gov |

| Skeleton Nickel | 2-propanol/water/aniline solvent | Effective conversion, rate studied | scialert.net |

| Ag Nanoparticles | Calcium Alginate Film, NaBH₄ | Good activity, reusable for 10 cycles | nih.gov |

| Au Nanoparticles | Hydroxyapatite Beads, NaBH₄ | ~97% Conversion, reusable for 15 cycles | rsc.org |

Solvent Effects and Temperature Control in Synthesis

The reaction environment, specifically the solvent and temperature, plays a critical role in modulating catalyst activity, reaction rate, and selectivity during the synthesis of this compound.

Solvent Effects: The solvent must dissolve the nitro-aromatic substrate and molecular hydrogen to facilitate their interaction at the catalyst surface. Common solvents for catalytic hydrogenation include alcohols like ethanol and methanol, as well as esters such as ethyl acetate. rsc.orgnih.gov

Protic vs. Aprotic Solvents: Alcohols are often excellent solvents due to their polarity and ability to stabilize intermediates. A study on a Ni-Ce catalyst system for nitrobenzene reduction tested various solvents and found that methanol provided the highest conversion, significantly outperforming solvents like toluene, THF, and water under the tested conditions. nih.gov

Effect of Water: Water is a byproduct of nitro group hydrogenation and can also be used as a co-solvent. Its effect can be highly dependent on the catalyst. For instance, on a Pt/SiO₂ catalyst, liquid water was found to inhibit the reaction rate of nitrobenzene hydrogenation, likely by limiting the access of the hydrophobic phenyl ring to the catalyst surface. acs.org Conversely, on a more oxophilic Ni/SiO₂ catalyst, water promoted the reaction regardless of its state (vapor or liquid), as the competitive adsorption between water and the nitro group is less significant. acs.org

Temperature Control: Temperature is a key parameter that must be carefully controlled to ensure efficient and safe synthesis.

Rate vs. Selectivity: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as de-alkylation or the formation of dimeric products (azoxy- or azo-benzenes), and can also promote catalyst deactivation or sintering. nih.govmt.com

Optimal Temperature Ranges: Research on nitrobenzene hydrogenation over a Ni-Ce catalyst showed that pyrolyzing the catalyst at 800°C was optimal, with higher or lower temperatures diminishing the yield. nih.gov The reaction itself was successfully run at 60°C, with an increase to 80°C used for less reactive substrates. nih.gov A kinetic study using skeleton nickel revealed that the temperature dependence of the reaction rate constant was not linear, showing a distinct change in behavior around 298 K (25°C). scialert.net This highlights that the optimal temperature is specific to the catalytic system and must be determined empirically. The hydrogenation of aromatic nitro compounds can also be exothermic, and poor temperature control can lead to the accumulation of unstable intermediates, posing a safety risk. mt.com

The interactive table below illustrates how different solvents and temperatures can affect the outcome of nitroarene reduction, based on findings from model reactions.

Table 2: Effect of Solvent and Temperature on Nitrobenzene Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Observed Effect | Reference |

|---|---|---|---|---|

| NiCeL@SiO₂ | Methanol | 60 | High conversion (99%) | nih.gov |

| NiCeL@SiO₂ | Toluene | 60 | Low conversion (12%) | nih.gov |

| NiCeL@SiO₂ | Water | 60 | No conversion (0%) | nih.gov |

| Pt/SiO₂ | Liquid Water (co-solvent) | - | Inhibits reaction rate | acs.org |

| Ni/SiO₂ | Liquid Water (co-solvent) | - | Promotes reaction rate | acs.org |

| NiCeL-impregnated support | Methanol | Pyrolysis at 600°C | Low yield (13%) | nih.gov |

| NiCeL-impregnated support | Methanol | Pyrolysis at 800°C | High yield (60%) | nih.gov |

| NiCeL-impregnated support | Methanol | Pyrolysis at 900°C | Diminished yield (15%) | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 3 Methylbutyl Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including 4-(3-methylbutyl)aniline. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The inherent properties of the substituents on the aniline (B41778) ring significantly influence the rate and regioselectivity of these transformations.

Substituent Directing Effects on the Aniline Moiety

The reactivity and orientation of electrophilic attack on the this compound ring are governed by the electronic effects of the amino (-NH₂) and the 3-methylbutyl groups.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgsavemyexams.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance (+M effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmakingmolecules.com The increase in electron density is most pronounced at the ortho and para positions relative to the amino group. libretexts.orgmasterorganicchemistry.com

3-Methylbutyl Group: The 3-methylbutyl group, being an alkyl group, is a weak activating group and also an ortho, para-director. masterorganicchemistry.comlibretexts.org It exerts a positive inductive effect (+I), donating electron density to the ring and thereby increasing its reactivity. wikipedia.org

In this compound, the 3-methylbutyl group is in the para position to the amino group. Since both are activating and ortho, para-directing, the positions ortho to the amino group (and meta to the 3-methylbutyl group) are the most activated and, therefore, the primary sites for electrophilic attack. The directing effects are summarized in the table below.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | +M > -I | Strongly Activating | ortho, para |

| -CH₂CH₂CH(CH₃)₂ (3-Methylbutyl) | +I | Weakly Activating | ortho, para |

Controlled Monosubstitution Strategies (e.g., via Amidation)

The high reactivity of the aniline ring, due to the strongly activating amino group, often leads to polysubstitution, which can be a significant drawback in synthetic applications. libretexts.org To achieve controlled monosubstitution, the reactivity of the amino group must be moderated. A common and effective strategy is the temporary protection of the amino group by converting it into an amide, for instance, by reacting it with acetic anhydride (B1165640) to form an acetanilide (B955). libretexts.org

The resulting amido group (-NHCOCH₃) is still an ortho, para-director, but it is less activating than the amino group because the lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group. libretexts.org This reduced activation allows for cleaner monosubstitution reactions. After the desired electrophilic substitution has been carried out, the acetyl group can be readily removed by hydrolysis to regenerate the amino group. libretexts.org

Example: Monobromination of an N-arylamide

N-(p-tolyl)acetamide can be brominated to yield a single bromo-substituted product, which can then be hydrolyzed to 2-bromo-4-methylaniline. libretexts.org This strategy prevents the formation of the 2,6-dibrominated product that would likely result from the direct bromination of 4-methylaniline. libretexts.org

Limitations in Friedel-Crafts Acylations/Alkylations

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not successful with anilines, including this compound. vedantu.comchemistrysteps.com The primary reason for this limitation is that the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. chemistrysteps.combyjus.com This acid-base reaction forms a complex in which the nitrogen atom acquires a positive charge. chemistrysteps.com

The positively charged nitrogen atom strongly deactivates the aromatic ring by a powerful electron-withdrawing inductive effect, making it too electron-poor to undergo electrophilic attack by the carbocation or acylium ion. chemistrysteps.com This deactivation prevents the Friedel-Crafts reaction from proceeding. vedantu.comchemistrysteps.com

While the amidation strategy mentioned earlier can overcome the issue of polysubstitution in other electrophilic aromatic substitution reactions, it also allows for successful Friedel-Crafts reactions. libretexts.org The less basic amide does not complex as strongly with the Lewis acid catalyst, and the ring remains sufficiently activated for the reaction to occur. libretexts.org For example, the Friedel-Crafts acylation of acetanilide proceeds to give the para-substituted product, which can then be hydrolyzed to the corresponding amino ketone. libretexts.org

Oxidation Reactions

The amino group of this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Formation of Oxidized Derivatives (e.g., quinones, nitroso compounds)

Oxidation of anilines can yield a range of products. For instance, oxidation can lead to the formation of the corresponding quinones or nitroso derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The reaction of anilines with hydroxyl radicals is also a significant oxidation pathway, particularly in atmospheric chemistry. mdpi.com Furthermore, photo-assisted oxidation of anilines using reagents like mercury(II) oxide can produce azo compounds. researchgate.net

Reduction Reactions

While the aniline moiety itself is already in a reduced state, reduction reactions can be relevant in the context of synthesizing this compound from a nitro precursor. The reduction of a nitro group to an amino group is a common synthetic transformation. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid.

Reduction of Nitro Precursors to Amino Compounds

The synthesis of this compound is commonly achieved through the reduction of its corresponding nitroaromatic precursor, 1-nitro-4-(3-methylbutyl)benzene. This transformation is a cornerstone of aromatic amine synthesis, involving the conversion of the nitro group (-NO₂) into an amino group (-NH₂). A variety of reducing agents and methodologies can be employed for this purpose, ranging from classic metal-acid systems to modern catalytic techniques.

Chemical reduction often utilizes metals such as iron, tin, or zinc in the presence of an acid, typically hydrochloric acid (HCl). For instance, the use of iron filings in an acidic medium is a well-established and cost-effective method for the large-scale production of anilines. Another approach involves the use of sodium borohydride (B1222165) in combination with a catalyst like copper(II) chloride. More recently, hydrazine-mediated reductions catalyzed by iron oxide nanocrystals have emerged as a highly efficient and chemoselective method, avoiding the use of more expensive precious metals. acs.orgacs.org These reactions can be performed under mild conditions and are applicable to a wide range of functionalized nitroarenes. acs.org

The general reaction is as follows: 1-nitro-4-(3-methylbutyl)benzene + Reducing Agent → this compound

Below is a table summarizing common reduction methods.

| Method | Reagents/Catalyst | Typical Conditions | Notes |

| Metal-Acid Reduction | Fe/HCl or Sn/HCl | Aqueous/alcoholic solvent, reflux | A classic, cost-effective industrial method. |

| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄) / Fe₂O₃ or Pd/C | Alcoholic solvent, reflux | Offers high chemoselectivity. acs.orgacs.org |

| Borohydride Reduction | NaBH₄ / CuCl₂ | Alcoholic solvent | Provides good yields but requires stoichiometric additives. |

Catalytic Hydrogenation Applications

Catalytic hydrogenation stands out as one of the most efficient, clean, and widely used methods for the reduction of nitroarenes to anilines, including the synthesis of this compound from its nitro precursor. google.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

The most common catalysts are precious metals supported on a high-surface-area material, such as palladium on activated carbon (Pd/C) or platinum on carbon (Pt/C). google.com Raney nickel is another effective and less expensive alternative. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under controlled temperature and hydrogen pressure. For example, the reduction of a similar compound, 4-nitro-(3-methylbutoxy)benzene, proceeds with a 95% yield using 10% Pd/C in ethanol under 3 bar of H₂ at 25°C. The efficiency of the reaction is influenced by factors such as catalyst type and loading, hydrogen pressure, temperature, and solvent choice. google.com

The reaction can be summarized as: 1-nitro-4-(3-methylbutyl)benzene + H₂ --(Catalyst)--> this compound

A summary of typical catalytic hydrogenation conditions is provided in the table below.

| Catalyst | Typical H₂ Pressure | Typical Temperature | Solvent | Key Features |

| Palladium on Carbon (Pd/C) | 1-5 bar | 25-80°C | Ethanol, Ethyl Acetate | Highly efficient and selective; the industry standard. google.com |

| Raney Nickel | 1-10 bar | 25-100°C | Ethanol | A cost-effective alternative to precious metal catalysts. google.com |

| Platinum(IV) Oxide (PtO₂) | 1-3 bar | Room Temperature | Acetic Acid, Ethanol | Effective under mild conditions. |

Derivatization Strategies

The amino group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are often performed to alter the compound's electronic properties, control its reactivity in subsequent steps, or build more complex molecular architectures.

Formation of Amides for Controlled Reactivity

The amino group in anilines is a strong activating group for electrophilic aromatic substitution, which can sometimes lead to undesired multiple substitutions or side reactions. youtube.com To moderate this high reactivity, the amino group of this compound can be converted into an amide. This is typically achieved by acylation, for example, through reaction with acetyl chloride or acetic anhydride to form the corresponding acetanilide derivative, N-(4-(3-methylbutyl)phenyl)acetamide.

The resulting amide group is still an ortho-, para-director but is significantly less activating than the free amino group due to the electron-withdrawing nature of the carbonyl moiety. This "protection" or moderation allows for more controlled subsequent reactions, such as selective monohalogenation. youtube.comwku.edu The amide bond can later be hydrolyzed under acidic or basic conditions to restore the original amino group if needed. libretexts.org

The general acylation reaction is: this compound + Acylating Agent → N-(4-(3-methylbutyl)phenyl)amide

| Acylating Agent | Base (if required) | Solvent | Purpose |

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | To moderate the activating effect of the amine and introduce steric bulk. hud.ac.uk |

| Acetic Anhydride | Sodium Acetate or Pyridine | Acetic Acid or neat | A common and effective method for forming acetanilides. |

Introduction of Halogen Substituents (e.g., Bromination)

The introduction of halogen atoms onto the aromatic ring of this compound is a key transformation. Direct bromination of anilines with bromine water is often difficult to control and typically results in the formation of poly-brominated products due to the strong activating nature of the amino group. youtube.com For this compound, direct bromination would likely yield the 2,6-dibromo derivative.

To achieve selective mono-bromination, the reactivity of the aniline must be attenuated. As discussed in the previous section, converting the amine to an amide, such as N-(4-(3-methylbutyl)phenyl)acetamide, is an effective strategy. wku.edu The bulky amide group not only reduces the ring's activation but also provides steric hindrance. Since the para-position is already occupied by the 3-methylbutyl group, electrophilic bromination of the acetanilide derivative will selectively occur at the ortho-position (position 2) relative to the amide group. youtube.com After the bromination step, the amide can be hydrolyzed back to the amine, yielding 2-bromo-4-(3-methylbutyl)aniline.

This two-step sequence provides a controlled route to mono-halogenated anilines that are otherwise difficult to synthesize directly.

| Step | Substrate | Reagents | Product | Rationale |

| 1. Amide Formation | This compound | Acetic Anhydride/Sodium Acetate | N-(4-(3-methylbutyl)phenyl)acetamide | Reduces ring activation for controlled substitution. wku.edu |

| 2. Bromination | N-(4-(3-methylbutyl)phenyl)acetamide | Br₂ in Acetic Acid | N-(2-bromo-4-(3-methylbutyl)phenyl)acetamide | Directs mono-bromination to the ortho position. youtube.com |

| 3. Hydrolysis | N-(2-bromo-4-(3-methylbutyl)phenyl)acetamide | H⁺/H₂O or OH⁻/H₂O | 2-bromo-4-(3-methylbutyl)aniline | Regenerates the amine functionality. |

Advanced Spectroscopic and Analytical Characterization of 4 3 Methylbutyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(3-methylbutyl)aniline, offering detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals for both the aromatic and the alkyl protons. The aromatic protons typically appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group are shielded and resonate at a lower chemical shift (upfield) compared to the protons meta to the amino group (and ortho to the alkyl group).

The isopentyl (3-methylbutyl) side chain exhibits distinct signals: a triplet for the methylene (B1212753) group attached to the aromatic ring, a multiplet for the adjacent methylene group, a multiplet for the methine proton, and a doublet for the two terminal methyl groups, which are chemically equivalent. The integration of these signals corresponds to the number of protons in each unique environment.

Detailed spectral data for closely related analogs, such as N-isopentylaniline and 4-(isopentylamino)phthalazin-1(2H)-one, support the expected chemical shifts. For instance, in a derivative, the isopentyl group protons show resonances with a doublet for the six methyl protons (CH₃) around δ 1.00 ppm, a multiplet for the two CH₂ protons adjacent to the methine group at δ 1.53-1.67 ppm, a multiplet for the methine proton (CH) at δ 1.71-1.83 ppm, and a multiplet for the two protons of the methylene group attached to the nitrogen at δ 3.30-3.48 ppm. acs.org The aromatic protons of para-substituted anilines typically appear in the δ 6.5-7.2 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to NH₂) | ~6.6-6.8 | Doublet | ~8.0 |

| Aromatic H (ortho to alkyl) | ~6.9-7.1 | Doublet | ~8.0 |

| NH₂ | Broad singlet | - | - |

| -CH₂-Ar | ~2.4-2.6 | Triplet | ~7.5 |

| -CH₂-CH(CH₃)₂ | ~1.4-1.6 | Multiplet | - |

| -CH(CH₃)₂ | ~1.7-1.9 | Multiplet (nonet) | ~6.7 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the four different carbons of the isopentyl group and the four unique carbons of the para-substituted aromatic ring. The carbon atom attached to the amino group (C-1) is highly shielded, while the carbon attached to the alkyl group (C-4) is also influenced by its substituent.

Analysis of related structures, such as 4-(isopentylamino)phthalazin-1(2H)-one, shows the isopentyl carbons resonating at approximately δ 22.6 (CH₃), δ 26.2 (CH), δ 38.3 (CH₂), and δ 40.4 (CH₂-N). acs.org For other aniline (B41778) derivatives, the aromatic carbons display predictable substitution patterns, with C1 (attached to NH₂) appearing around δ 140-150 ppm and other ring carbons between δ 110-130 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | ~145 |

| C-2 / C-6 | ~115 |

| C-3 / C-5 | ~130 |

| C-4 (C-alkyl) | ~132 |

| -CH₂-Ar | ~45 |

| -CH₂-CH(CH₃)₂ | ~39 |

| -CH(CH₃)₂ | ~28 |

gCOSY (Gradient Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, it would show correlations between adjacent protons in the isopentyl chain (e.g., between the -CH₂-Ar protons and the adjacent -CH₂- protons) and between ortho- and meta-protons on the aromatic ring, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity. This can be useful to confirm the spatial arrangement of the molecule, for instance, showing correlations between the protons of the methylene group attached to the ring and the ortho protons of the aniline ring. researchgate.net

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signal at ~6.6 ppm would correlate with the C-2/C-6 carbon signal at ~115 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com

The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine and alkyl functionalities.

Amino (-NH₂) Group: Primary amines show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency (~3430 cm⁻¹) than the symmetric stretching vibration (~3350 cm⁻¹). researchgate.net A characteristic N-H bending (scissoring) vibration is observed around 1600-1620 cm⁻¹. researchgate.net

Alkyl (-C₅H₁₁) Chain: The C-H stretching vibrations of the sp³ hybridized carbons in the isopentyl group appear just below 3000 cm⁻¹. Asymmetric stretches are typically found around 2960 cm⁻¹, while symmetric stretches occur near 2870 cm⁻¹. spcmc.ac.in C-H bending vibrations for methyl and methylene groups are visible in the 1365-1470 cm⁻¹ region. libretexts.org The presence of a gem-dimethyl group (part of the isopentyl structure) often gives rise to a characteristic doublet around 1385 cm⁻¹ and 1365 cm⁻¹. spcmc.ac.in

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed as weak bands just above 3000 cm⁻¹. C=C ring stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Strong absorptions from C-H out-of-plane bending in the 800-850 cm⁻¹ range are characteristic of 1,4-disubstitution.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | ~3430 | Medium |

| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium |

| C-H Aromatic Stretch | Aromatic Ring | ~3030 | Weak |

| C-H Asymmetric Stretch | Alkyl Chain (CH₃, CH₂) | ~2960 | Strong |

| C-H Symmetric Stretch | Alkyl Chain (CH₃, CH₂) | ~2870 | Strong |

| N-H Bending (Scissoring) | Primary Amine | ~1620 | Medium-Strong |

| C=C Ring Stretching | Aromatic Ring | ~1510, ~1600 | Medium |

| C-H Bending (gem-dimethyl) | Alkyl Chain | ~1385, ~1365 | Medium (doublet) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the aniline chromophore. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. uomustansiriyah.edu.iq

The aniline moiety contains a benzene ring conjugated with the lone pair of electrons on the nitrogen atom of the amino group. This extended conjugation results in characteristic π → π* transitions. Typically, substituted benzenes show two primary absorption bands: the E2-band (π → π*) around 200-240 nm and the B-band (benzenoid) around 250-290 nm.

The amino group (-NH₂) and the alkyl group both act as auxochromes, which are substituents that modify the absorption of a chromophore. uomustansiriyah.edu.iq The electron-donating amino group causes a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. uomustansiriyah.edu.iq The para-alkyl group has a smaller, but still noticeable, bathochromic effect. Therefore, this compound is expected to show a primary absorption band (E2) around 240 nm and a secondary, fine-structured band (B) around 290 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Isopentylaniline |

| N-Isopentylaniline |

| 4-(Isopentylamino)phthalazin-1(2H)-one |

| 4-Isopropylaniline |

| 4-Methoxy-N-(3-methylbutyl-1-d)aniline |

| Aniline |

Electronic Transitions and Aromatic Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions within molecules containing chromophores, such as the aromatic ring in this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

In aniline and its derivatives, two primary types of electronic transitions are typically observed:

π → π* transitions: These occur in the aromatic ring due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are characteristic of the benzene ring and usually result in strong absorption bands. For aniline, a characteristic absorption peak is observed around 230 nm. researchgate.net

n → π* transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the nitrogen atom of the amino group) to an antibonding π* orbital of the aromatic ring. This transition is generally of lower intensity compared to π → π* transitions. In aniline, this can be seen as a shoulder or a separate peak at longer wavelengths, typically around 280 nm. researchgate.net

For derivatives of aniline, such as those that have undergone polymerization, the UV-Vis spectra provide information about the oxidation state and conjugation length of the polymer. For instance, characterization of polyaniline (PANI) derivatives by UV-Vis spectroscopy can indicate that the polymers exist in the protonated emeraldine (B8112657) form. rsc.orgresearchgate.netsci-hub.se The specific wavelengths of maximum absorption (λmax) can be influenced by the substituent groups on the aniline ring and the solvent used.

A study on a Schiff base derivative of aniline, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline, showed electronic absorption bands attributed to π → π* transitions due to the presence of multiple π bonds within the conjugated system. nih.gov The high transparency observed in the visible spectrum (from 425 nm to 800 nm) for this compound is a significant finding for its potential applications in nonlinear optics. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Molecular Weight Determination and Fragmentation Pattern Analysis

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components.

Common fragmentation pathways for alkyl-substituted anilines include:

α-Cleavage: This is a characteristic fragmentation for aliphatic amines where the bond between the carbon alpha and beta to the nitrogen atom is cleaved. libretexts.org For this compound, this would involve cleavage of the butyl group.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules like HCN are common in the mass spectra of anilines. miamioh.edu

Benzylic cleavage: Cleavage at the bond beta to the aromatic ring is also a common fragmentation pathway for alkylbenzenes, which would result in a stable benzylic cation.

In a study involving the reaction of 1-methylbutylamine, an isomer of the amine part of the title compound, the resulting ethers and phenols showed characteristic fragmentations. For example, 1-methylbutyl p-tolyl ether exhibited a base peak corresponding to olefin loss and another ion from the loss of a C3H7 radical. psu.edu The molecular ion for this compound is predicted to have a mass-to-charge ratio of approximately 163.1361 Da. uni.lu

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a compound. It provides the percentage of each element present, which can be used to confirm the empirical and molecular formula of a newly synthesized compound.

Verification of Stoichiometric Composition

For derivatives of this compound, particularly polymers and complex organic molecules, elemental analysis is used to verify that the synthesized material has the expected stoichiometric composition. researchgate.netnih.gov The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared with the calculated values based on the proposed chemical formula.

For instance, in the synthesis of novel benzimidazole (B57391) fused-1,4-oxazepines, elemental analysis was performed on a Perkin-Elmer 2400 series II elemental CHNS analyzer to confirm the composition of the synthesized compounds. mdpi.com The found percentages of C, H, and N were in close agreement with the calculated values, thus confirming the successful synthesis of the target molecules. mdpi.com Similarly, the elemental analysis of newly synthesized polyaniline derivatives confirmed their composition. rsc.orgrsc.org

Table 1: Example of Elemental Analysis Data for a Synthesized Aniline Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 74.68 | 71.21 |

| Hydrogen (H) | 7.36 | 6.78 |

| Nitrogen (N) | 7.92 | 7.57 |

This table is illustrative and based on data for a poly(alkylaniline). rsc.org

Microscopic and Morphological Characterization (for derived materials)

When this compound is used as a monomer to create polymeric materials, understanding the morphology of the resulting polymer is essential for its application.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pubtesisenred.net For polymers derived from this compound, SEM analysis can reveal details about the shape, size, and arrangement of the polymer structures.

Studies on various polyaniline derivatives have shown that the morphology of the polymer can be significantly influenced by the substituent on the aniline monomer. researchgate.netsci-hub.se For example, SEM results have revealed that changing the substituent can alter the polymer's surface morphology from a heterogeneous hierarchical structure to a spherical one. rsc.orgresearchgate.netsci-hub.se This morphological control is crucial as it can affect the material's properties, such as its electrical conductivity and sensitivity in sensor applications. rsc.orgresearchgate.net

The insights gained from SEM are vital for tailoring the synthesis of these polymeric materials to achieve desired surface characteristics for specific applications, such as in the development of chemical sensors. rsc.orgsci-hub.se

Computational and Theoretical Investigations of 4 3 Methylbutyl Aniline

Reaction Mechanism and Kinetics Studies

Computational Prediction of Reaction Pathways

The prediction of reaction pathways for molecules like 4-(3-methylbutyl)aniline using computational methods is a powerful tool in modern chemistry. These theoretical investigations allow for the exploration of potential reactions, transition states, and reaction mechanisms without the need for extensive laboratory experimentation. By employing quantum chemical calculations, researchers can model the energetic landscapes of chemical reactions, providing insights into their feasibility and kinetics.

For substituted anilines, computational studies often focus on reactions involving the amino group, such as oxidation, halogenation, and acylation. For instance, density functional theory (DFT) calculations can be used to determine the activation energies for various reaction steps, helping to identify the most probable reaction pathway. The presence of the electron-donating 4-(3-methylbutyl) group is expected to influence the reactivity of the aromatic ring and the amino group, making it more susceptible to electrophilic substitution at the ortho positions relative to the amino group.

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies applied to similar aromatic amines provide a clear framework for how such investigations would be conducted. These studies would typically involve mapping the potential energy surface for a given reaction, locating transition state structures, and calculating the corresponding energy barriers. This information is invaluable for designing synthetic routes and understanding the underlying mechanisms of chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the 3-methylbutyl side chain and the bond connecting it to the aniline (B41778) ring. Conformational analysis, typically performed using computational methods like molecular mechanics or quantum chemistry, aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies.

For this compound, the key dihedral angles to consider are those involving the C-C bonds of the alkyl chain and the C-N bond of the amino group. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated, revealing the low-energy conformations. It is expected that staggered conformations of the alkyl chain will be energetically favored over eclipsed conformations to minimize steric hindrance.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, particularly using DFT methods, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While experimental data is the ultimate benchmark, predicted NMR spectra can be invaluable for assigning peaks in an experimental spectrum and for distinguishing between different isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting vibrational modes and their corresponding frequencies and intensities can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the N-H stretches of the amino group and the C-H stretches of the alkyl chain and aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would show absorption bands corresponding to π-π* transitions within the benzene (B151609) ring, which are influenced by the amino and alkyl substituents. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic structure of the molecule.

Below is a table summarizing the types of predicted spectroscopic data that can be generated for this compound using computational methods.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| ¹H NMR | Chemical Shifts (δ) | DFT (e.g., GIAO) |

| ¹³C NMR | Chemical Shifts (δ) | DFT (e.g., GIAO) |

| IR | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT |

Applications of 4 3 Methylbutyl Aniline in Advanced Materials and Chemical Synthesis

Building Block in Complex Organic Synthesis

The versatility of 4-(3-Methylbutyl)aniline makes it a significant building block in the field of organic synthesis. Its amino group and aromatic ring provide reactive sites for a variety of chemical transformations, enabling the construction of more complex molecules.

Precursor for Fine Chemicals and Specialty Compounds

As a primary aromatic amine, this compound serves as a precursor for the synthesis of a wide array of fine chemicals and specialty compounds. The amino group can be readily diazotized and subsequently replaced by a range of functional groups, opening pathways to diverse molecular architectures. This reactivity is fundamental in the production of specialized molecules with applications in pharmaceuticals, agrochemicals, and dyestuffs. The isopentyl group can influence the solubility and crystalline nature of the final products, which are critical parameters in the formulation of these specialized chemicals.

Intermediate in Multi-Step Synthesis

In the realm of multi-step organic synthesis, this compound functions as a crucial intermediate. msu.edu Its structure can be strategically modified in a sequential manner to build up molecular complexity. For instance, the amine functionality can be acylated, alkylated, or used to form Schiff bases, while the aromatic ring can undergo electrophilic substitution reactions. rsc.org These transformations allow chemists to introduce various functionalities and construct intricate molecular frameworks. The ability to perform solvent exchange by evaporation is a key advantage in multi-step syntheses involving intermediates like this compound, as it allows for the optimization of each reaction step in the most suitable solvent. rsc.org

Polymer Chemistry

The unique combination of an aromatic amine and an alkyl substituent in this compound makes it a valuable monomer and functionalizing agent in polymer chemistry. rsc.org Its incorporation into polymer chains can significantly alter the properties of the resulting materials.

Monomer for Conductive Polyaniline Derivatives

Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications. rsc.orgsemanticscholar.org By using this compound as a monomer, or a co-monomer with aniline (B41778), it is possible to synthesize PANI derivatives with modified properties. rsc.org The bulky isopentyl group can influence the morphology and solubility of the resulting polymer. Introducing such substituents can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processing and forming thin films. rsc.orgresearchgate.netresearchgate.net Research has shown that modifying aniline monomers with different substituents allows for the study of the steric and electronic effects on the polymer's characteristics. rsc.orgresearchgate.netresearchgate.net The resulting polymers often exhibit high sensitivity to various stimuli, making them promising materials for chemical sensors. rsc.orgresearchgate.netresearchgate.net

| Property | Effect of this compound Incorporation |

| Solubility | Increased solubility in organic solvents. rsc.orgresearchgate.netresearchgate.net |

| Morphology | Can alter the surface morphology from heterogeneous to spherical structures. rsc.orgresearchgate.netresearchgate.net |

| Conductivity | The alkyl substituent can influence the electronic properties and conductivity of the polymer. rsc.org |

| Processability | Improved solubility facilitates the formation of uniform thin films. rsc.org |

Functionalization in Polymer Backbone for Modified Properties

Beyond its use as a primary monomer, this compound can be incorporated into polymer backbones to impart specific functionalities. This can be achieved by synthesizing the monomer first and then polymerizing it, or by post-polymerization modification of a pre-existing polymer. The isopentyl group can enhance the hydrophobicity of the polymer, which can be advantageous for applications requiring water resistance. Furthermore, the presence of the aniline moiety allows for further chemical modifications, enabling the tuning of the polymer's properties for specific applications. nih.gov This approach has been used to modify the surface of polymers like polymethyl methacrylate (B99206) (PMMA) to enhance their photostability. researchgate.net

Materials Science and Nanotechnology

In the fields of materials science and nanotechnology, this compound and its derivatives are being explored for the creation of novel materials with tailored properties. exelisis.grmdpi.com The ability to form self-assembled monolayers and its role in the synthesis of nanoparticles make it a compound of interest.

The incorporation of this compound into polymer matrices can lead to the development of nanocomposites with enhanced thermal and mechanical properties. nano.gov Furthermore, its derivatives can be used as capping agents to control the size and prevent the aggregation of nanoparticles during their synthesis. google.com The unique properties of nanomaterials, such as their high surface area-to-volume ratio, make them suitable for a wide range of applications, including catalysis, sensors, and drug delivery. jbclinpharm.orgresearchgate.net Research in nanotechnology is focused on creating materials with improved strength, durability, and electrical conductivity. jbclinpharm.org

Role in Functionalizing Nanomaterials (e.g., Graphene Composites)

The functionalization of nanomaterials, such as graphene, is a critical step in harnessing their exceptional properties for various technological applications. Aniline and its derivatives can be used to modify the surface of graphene, enhancing its dispersibility in solvents and improving its interfacial compatibility with polymer matrices. In the context of synthesizing graphene sheets and nanoparticle composites, aniline derivatives are utilized to create functionalized graphene that can be dispersed as isolated sheets. Current time information in Bangalore, IN. While direct studies detailing the use of this compound for graphene functionalization are not extensively documented in publicly available literature, the principles of graphene functionalization with other aniline derivatives, such as 4-(hexyloxy)aniline, provide a strong basis for its potential role. Current time information in Bangalore, IN. The process can lead to the formation of isolated graphene sheets with thicknesses slightly larger than pristine exfoliated graphene, a phenomenon attributed to the presence of the functional groups on the surface. Current time information in Bangalore, IN.

The bulky 3-methylbutyl group in this compound could offer significant steric hindrance, which may be advantageous in preventing the restacking of graphene sheets, a common challenge in the processing of graphene-based materials. This enhanced separation of graphene layers is crucial for realizing the full potential of its high surface area in composite materials.

Integration into Conductive Polymer Nanocomposites

Conductive polymers, particularly polyaniline (PANI), are renowned for their electrical conductivity and environmental stability. nih.gov The properties of PANI can be tailored by copolymerizing aniline with its derivatives. The incorporation of substituted anilines, such as alkyl-substituted anilines, can modify the resulting polymer's solubility, processability, and electrochemical characteristics.

A study on the polymerization of 2-(1-methylbutyl)aniline, a structural isomer of this compound, provides insights into how such a monomer can be integrated into a polymer structure. rsc.orgresearchgate.net The chemical oxidative polymerization of 2-(1-methylbutyl)aniline yields a dark brown powder, poly[2-(1-methylbutyl)aniline], which is soluble in various organic solvents. rsc.orgresearchgate.net This solubility is a significant advantage for the fabrication of polymer films and composites. researchgate.net The synthesis of such a polymer is typically achieved by oxidizing the monomer with an agent like ammonium (B1175870) persulfate in an acidic medium. rsc.orgekb.eg

The integration of such alkyl-substituted anilines into nanocomposites, for instance with graphene, can lead to materials with enhanced properties. The polymer can improve the dispersion of the nanofiller and create a conductive network, while the nanofiller can enhance the mechanical strength and thermal stability of the polymer matrix.

Table 1: Synthesis and Properties of a Poly(alkyl-substituted aniline)

| Monomer | Polymer | Polymerization Method | Oxidant | Yield | Physical Appearance |

| 2-(1-methylbutyl)aniline | Poly[2-(1-methylbutyl)aniline] (P-MB) | Chemical Oxidative Polymerization | Ammonium Persulfate | 85% | Dark Brown Powder |

Data derived from studies on a structural isomer of this compound. rsc.orgresearchgate.net

Potential in Electrochemical Systems (via derived polymers/composites)

Polymers and composites derived from substituted anilines have potential applications in various electrochemical systems, including sensors and energy storage devices. The electrochemical behavior of these materials is influenced by the nature of the substituent on the aniline ring. The presence of an alkyl group, such as the 3-methylbutyl group, can affect the redox properties and conductivity of the resulting polymer.

Research on poly[2-(1-methylbutyl)aniline] has demonstrated that thin films of this polymer exhibit sensitivity to moisture and ammonia (B1221849), suggesting its potential use in the design of chemical sensors. researchgate.net The electrical properties and surface morphology of such polymers can be controlled by the choice of the monomer. researchgate.net The electrochemical polymerization of aniline and its derivatives is a common method to create thin, uniform polymer films on electrode surfaces, which is a crucial step in the fabrication of many electrochemical devices. ekb.eg

Other Industrial Chemical Applications

Beyond advanced materials, this compound serves as a potential intermediate in the synthesis of other industrially relevant chemicals.

Precursor for Dyes and Pigments

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of dyes and pigments. britannica.com The manufacturing process of many dyes, particularly azo dyes, involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with a suitable coupling component. researchgate.net The specific shade, fastness, and other properties of the resulting dye are determined by the chemical structures of both the diazo component and the coupling component.

While there is no widespread documentation of dyes specifically synthesized from this compound, its chemical structure suggests its potential as a precursor. The presence of the 3-methylbutyl group could be leveraged to produce dyes with specific solubility characteristics, potentially making them suitable for coloring non-polar materials such as plastics, oils, and waxes. The bulky alkyl group might also influence the aggregation behavior of the dye molecules, which can affect the color and fastness properties of the dyed substrate.

Component in Agrochemical Research

The field of agrochemical research is continuously searching for new molecules with potential herbicidal, fungicidal, or insecticidal activities. Amide derivatives have been a significant area of focus, with many commercial agrochemicals belonging to this class of compounds. Research in this area has explored the synthesis of various carboxamides, where an amine component is reacted with a carboxylic acid or its derivative.

While direct application of this compound in commercial agrochemicals is not documented, the synthesis of complex amides for agrochemical research often involves a variety of substituted anilines. For instance, research on fungicides has involved the synthesis of pyrrole (B145914) carboxamides with various ortho-substituted anilines. researchgate.net The exploration of different aniline structures is a key strategy in the search for new active ingredients with improved efficacy and selectivity. The lipophilic nature of the 3-methylbutyl group in this compound could be a desirable feature in an agrochemical, as it might enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

Environmental Considerations and Fate of 4 3 Methylbutyl Aniline

Environmental Distribution and Mobility

The distribution of 4-(3-methylbutyl)aniline in the environment is dictated by its tendency to partition between air, water, soil, and sediment. This partitioning behavior is influenced by its volatility, water solubility, and adsorption characteristics.

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. For the parent compound, aniline (B41778), the Henry's Law constant is approximately 2.02 x 10⁻⁶ atm-m³/mol, which suggests that the neutral species is expected to volatilize from water surfaces. nih.gov Based on this value, the estimated volatilization half-life for aniline from a model river (1 meter deep, flowing at 1 m/sec, with a 3 m/sec wind speed) is about 17.6 days. nih.gov

The addition of the 3-methylbutyl group to the aniline structure increases its molecular weight and is expected to decrease its vapor pressure and increase its hydrophobicity. This generally leads to a lower Henry's Law constant compared to aniline, reducing the rate of volatilization from aqueous environments. However, volatilization from moist soil surfaces may still occur, though it is not considered a primary dissipation pathway.

Table 1: Estimated Physicochemical Properties Influencing Volatilization

| Parameter | Aniline (Parent Compound) | This compound (Expected Trend) | Environmental Significance |

|---|---|---|---|

| Henry's Law Constant | ~2.02 x 10⁻⁶ atm-m³/mol nih.gov | Lower | Lower tendency to partition from water to air. |

| Vapor Pressure | 0.67 hPa (at 20°C) | Lower | Reduced rate of evaporation from surfaces. |

| Volatilization Half-Life (from river) | ~17.6 days (estimated) nih.gov | Longer | Slower removal from aquatic systems via volatilization. |

The mobility of this compound in soil and its potential to leach into groundwater are determined by its water solubility and its tendency to adsorb to soil particles, a property quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Aniline itself is slightly soluble in water (3.6 g/100 mL at 20°C) and has a relatively low measured Koc value, with a mean of 55 in sewage sludge samples, indicating moderate to high mobility in soil. nih.govnih.gov However, the 3-methylbutyl substituent significantly increases the compound's lipophilicity (hydrophobicity). The predicted octanol-water partition coefficient (XlogP3) for this compound is 3.2, which is substantially higher than that of aniline (0.9). nih.govuni.lu

This higher lipophilicity suggests a much lower water solubility and stronger adsorption to the organic matter fraction of soil and sediment. epa.gov A higher Koc value is therefore expected for this compound, leading to lower mobility. epa.gov Compounds with high Koc values are less likely to leach into groundwater and are more likely to be transported with eroded soil particles. researchgate.net Aniline can also be electrostatically retained in its protonated form on soil exchange sites. nih.gov

Table 2: Estimated Properties Influencing Aqueous Transport and Mobility

| Parameter | Aniline (Parent Compound) | This compound (Predicted/Expected) | Environmental Significance |

|---|---|---|---|

| Water Solubility | 3.6 g/100 mL | Significantly Lower | Reduced concentration in the aqueous phase. |

| log Kow (XlogP3) | 0.9 nih.gov | 3.2 uni.lu | High potential for bioaccumulation and sorption to organic matter. |

| Koc (Soil Adsorption) | Low to Moderate (~10-140) nih.gov | High (Estimated) | Strong adsorption to soil and sediment, leading to low mobility and reduced leaching potential. |

Degradation Pathways in Environmental Compartments

This compound can be degraded in the environment through photochemical reactions in the atmosphere, microbial metabolism in soil and water, and to a lesser extent, other chemical processes.

For many aromatic compounds, the primary degradation pathway in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals. researchgate.net This process is rapid for aniline, with an estimated atmospheric half-life of approximately 1.1 to 2 hours during the daytime. nih.gov This reaction proceeds primarily through H-abstraction from the amino (-NH₂) group or OH-addition to the aromatic ring. nih.govresearchgate.net

Given its structural similarity, this compound is expected to undergo a similar rapid photochemical oxidation. The presence of the electron-donating alkyl group on the benzene (B151609) ring may slightly enhance its susceptibility to radical attack. researchgate.net Therefore, atmospheric degradation is considered a significant and rapid removal process for any portion of the compound that volatilizes.

Biodegradation is a major mechanism for the elimination of aniline from soil and aquatic environments. nih.gov Numerous bacterial genera, including Acinetobacter, Comamonas, Delftia, and Bacillus, have been identified as capable of degrading aniline, often using it as a sole source of carbon and nitrogen. nih.govmdpi.comresearchgate.net The primary aerobic degradation pathway involves an initial oxidation by aniline dioxygenase to form catechol, which is then subject to ring cleavage and further metabolism, ultimately leading to mineralization into carbon dioxide and water. nih.govresearchgate.net

The biodegradability of substituted anilines can be highly dependent on the type, number, and position of the substituents. nih.govnih.gov Some studies have shown that certain alkyl-substituted anilines, such as methylaniline, are not degraded by specific aniline-degrading bacterial strains. nih.gov Therefore, while the potential for biodegradation of this compound exists, the rate may be slower than that of the parent compound and will depend heavily on the presence of suitably adapted microbial communities. ekb.eg

Anilines are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). asianpubs.orgresearchgate.net Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Stability of the Aniline Moiety under Environmental Stress

The environmental persistence of this compound is largely dictated by the chemical and biological stability of its aniline moiety. The parent compound, aniline, has been the subject of numerous environmental fate studies, which provide insight into the behavior of aniline derivatives.

In the atmosphere, aniline degrades rapidly, primarily through reactions with photochemically produced hydroxyl radicals. dcceew.gov.au This process is relatively swift, with an estimated half-life for aniline of about 2 to 3.3 hours. dcceew.gov.aucanada.ca In aquatic environments, the fate of the aniline moiety is more complex, involving biodegradation, photodegradation, and adsorption to sediment and humic materials. dcceew.gov.au Biodegradation is considered the most significant removal mechanism for aniline in water. nih.gov The process involves the oxidative deamination of the aniline ring to form catechol, which is then further metabolized by microorganisms. nih.gov

The half-life of aniline in water can vary significantly based on environmental conditions. For instance, in an industrial river, a half-life of 2.3 days has been reported. dcceew.gov.au However, the presence of substances like humic acids and certain algae can accelerate photodegradation rates significantly. dcceew.gov.au Conversely, adsorption to colloidal particles can extend its persistence in aquatic systems. dcceew.gov.au

In soil, the aniline moiety is subject to biological degradation, oxidation, and strong binding to soil constituents, particularly organic matter. canada.caresearchgate.net This binding can reduce its bioavailability and mobility. While aniline is resistant to hydrolysis, it can be broken down by various soil microorganisms. dcceew.gov.auresearchgate.net

Environmental Half-Life of Aniline

| Environmental Compartment | Process | Reported Half-Life | Reference |

|---|---|---|---|

| Air | Photodegradation (reaction with hydroxyl radicals) | 2 - 3.3 hours | dcceew.gov.aucanada.ca |

| Water (Industrial River) | Multiple processes (biodegradation, photodegradation, etc.) | 2.3 days | dcceew.gov.au |

| Surface Water (Volatilization) | Estimated Volatilization | ~15 days (359 hours) | canada.ca |

Absence of Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. A key indicator of a substance's bioaccumulation potential is its octanol-water partition coefficient (Kow), often expressed as Log Kow or Log P. Substances with high Log P values are more lipophilic ("fat-loving") and tend to accumulate in the fatty tissues of organisms.

The parent compound, aniline, has a low Log P value, indicating a negligible potential for bioaccumulation. canada.ca Experimental data supports this, with a bioconcentration factor (BCF) in two fish species estimated to be less than 1. dcceew.gov.au

Octanol-Water Partition Coefficients (Log P)

| Compound | Log P Value | Type | Reference |

|---|---|---|---|

| Aniline | 0.90 | Experimental | canada.ca |

| This compound | 3.2 | Predicted (XlogP) | uni.lu |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted anilines has traditionally relied on methods that are often hazardous and inefficient. nih.gov Future research will prioritize the development of green and sustainable synthetic pathways to produce 4-(3-Methylbutyl)aniline and its derivatives.

Key areas of investigation include:

Catalytic Systems: Exploring novel catalysts, such as palladium-on-carbon (Pd/C) systems combined with ethylene, could provide efficient, non-aerobic routes from readily available cyclohexanone (B45756) precursors. bohrium.com The development of palladium catalysts with specialized ligands, like S,O-ligands, has shown promise for the direct para-selective C-H olefination of anilines, a method that could be adapted for this compound to introduce further functionalities under mild conditions. uva.nl

Green Solvents and Reagents: A significant push is towards replacing hazardous solvents and reagents. Research into using water as a solvent, coupled with cost-effective and environmentally benign catalysts like diisopropylethylamine (DIPEA), is a promising avenue for reactions such as the oxidation of anilines. acs.org

One-Pot Reactions: Multi-component, one-pot syntheses are gaining traction as they reduce waste and improve efficiency. mdpi.com Designing such a process for this compound, potentially starting from simple, abundant chemicals, would be a significant advancement. researchgate.net Traditional routes often involve the nitration of an aromatic compound followed by reduction, but newer methods aim to bypass these steps. researchgate.net

| Synthetic Strategy | Potential Advantage | Key Research Focus | Relevant Findings |

| Pd/S,O-ligand Catalysis | High para-selectivity, mild conditions | Optimization for anilines with bulky alkyl groups | Effective for a broad range of substituted anilines. uva.nl |

| Pd/C-Ethylene System | Non-aerobic, uses simple precursors | Substrate scope for alkylated cyclohexanones | Successful synthesis of various anilines from cyclohexanones. bohrium.com |

| DIPEA Catalysis in Water | Environmentally friendly, cost-effective | Application to a wider range of aniline (B41778) oxidations | Demonstrated for synthesis of azoxybenzenes from anilines. acs.org |

| One-Pot Multi-component | Increased efficiency, reduced waste | Design of novel reaction cascades | Palladium-catalyzed four-component reactions developed for quinazolinones. mdpi.com |

Exploration of Undiscovered Reactivity

The unique electronic and steric properties imparted by the isoamyl group suggest that this compound may exhibit novel reactivity. A primary area for exploration is its use as a monomer in polymerization reactions.

Future research will likely focus on:

Oxidative Polymerization: Investigating the chemical or electrochemical oxidative polymerization of this compound to form polyaniline (PANI) derivatives. The bulky alkyl substituent is expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the typically insoluble PANI. nih.govrsc.org

Step-Growth Polymerization: Exploring reactions with reagents like sulfur monochloride to synthesize novel polymer backbones, such as poly[N,N-(phenylamino)disulfides]. acs.orgnih.gov The properties of these polymers, including their conductivity and thermal stability, would be heavily influenced by the 4-isoamyl substituent. acs.orgnih.gov

Functionalization: The presence of the amino group and the aromatic ring allows for a variety of chemical transformations. Research into how the isoamyl group influences the regioselectivity and rate of electrophilic aromatic substitution or N-alkylation/acylation reactions will provide a deeper understanding of its chemical behavior.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be crucial.

Prospective studies will involve: